molecular formula C9H14N2 B1595529 2-(2-Dimethylaminoethyl)pyridine CAS No. 6304-27-4

2-(2-Dimethylaminoethyl)pyridine

Cat. No. B1595529
CAS RN: 6304-27-4
M. Wt: 150.22 g/mol
InChI Key: FXHJGPDCPMCUKW-UHFFFAOYSA-N
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Description



  • 2-(2-Dimethylaminoethyl)pyridine , also known as DMAP , is a heterocyclic compound with the chemical formula C9H14N2 . It contains a pyridine ring substituted with a dimethylaminoethyl group at the 2-position.

  • DMAP is widely used as a catalyst in organic synthesis, particularly in acylation reactions. Its basicity and nucleophilicity make it an effective catalyst for esterification and amidation reactions.





  • Synthesis Analysis



    • DMAP can be synthesized through various methods, including alkylation of pyridine with dimethylaminoethyl chloride or dimethylaminoethyl bromide .

    • The reaction typically involves the substitution of a hydrogen atom in the pyridine ring with the dimethylaminoethyl group.





  • Molecular Structure Analysis



    • DMAP has a six-membered pyridine ring with a dimethylaminoethyl substituent at the 2-position.

    • The linear formula is C9H14N2 , and the molecular weight is approximately 150.22 g/mol .





  • Chemical Reactions Analysis



    • DMAP serves as a nucleophilic catalyst in various reactions, including acylation , esterification , and amidation .

    • It facilitates the formation of acylated or amidated products by enhancing the electrophilicity of carbonyl compounds.





  • Physical And Chemical Properties Analysis



    • Density : 1.0±0.1 g/cm³

    • Boiling Point : 214.8±23.0 °C at 760 mmHg

    • Flash Point : 83.7±22.6 °C

    • Molar Refractivity : 46.9±0.3 cm³/mol

    • Polar Surface Area : 16 Ų




  • Scientific Research Applications

    Chemical Reactions and Synthesis

    • 2-(2-Dimethylaminoethyl)pyridine derivatives, such as 4-(N,N-Dimethylamino)pyridine, play a crucial role in chemical reactions. For instance, they are involved in the acylation of inert alcohols and phenols under base-free conditions, acting as recyclable catalysts. This reaction mechanism involves direct formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride (Liu, Ma, Liu, & Wang, 2014).

    Catalysis and Organic Chemistry

    • In organic synthesis, 2-(dimethylamino)pyridine, along with its derivatives like 4-(dimethylamino)pyridine, are used as catalytic pyridines. They aid in synthesizing fundamental classes of organic compounds, demonstrating their versatility in this field (Strekowski, Fernando, & Paranjpe, 2013).

    Molecular and Structural Studies

    • Studies on compounds like 4-(dimethylamino)pyridine, which is protonated on the pyridine N atom, help in understanding molecular structures and interactions. These studies can involve hydrogen bonding and analysis of molecular units (Willett & Haddad, 2000).

    Photophysical Properties

    • Research on derivatives such as trans-2-[4-(N,N-dimethylaminostyryl)]pyridine has shed light on their photophysical properties, demonstrating unique fluorescence characteristics in different solvents. This understanding is crucial for applications in fields like photonics and molecular electronics (Sonu, Tiwari, Sarmah, Roy, & Saha, 2014).

    Surface Chemistry

    • The use of 4-(dimethylamino)pyridine in surface chemistry, particularly in the formation of adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces, has been explored. Such studies are significant for understanding surface interactions and material sciences (Gandubert & Lennox, 2006).

    Environmental and Biological Analysis

    • In the field of environmental and biological analysis, pyridine derivatives like 4-dimethylaminopyridine (DMAP) are utilized in novel extraction methods for analyzing biological fluids. Techniques like electromembrane extraction coupled with dispersive liquid-liquid microextraction are applied for efficient and sensitive analysis (Arjomandi-Behzad, Yamini, & Rezazadeh, 2014).

    Safety And Hazards



    • DMAP is used primarily in research and development. It is not for medicinal or household use .

    • Safety precautions include avoiding dust formation, skin contact, and inhalation. Proper protective equipment should be worn.




  • Future Directions



    • Further research could explore novel derivatives of DMAP with enhanced catalytic properties or modified reactivity profiles.

    • Investigating its potential applications beyond organic synthesis, such as in medicinal chemistry or materials science, would be valuable.




    properties

    IUPAC Name

    N,N-dimethyl-2-pyridin-2-ylethanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H14N2/c1-11(2)8-6-9-5-3-4-7-10-9/h3-5,7H,6,8H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FXHJGPDCPMCUKW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)CCC1=CC=CC=N1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H14N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00212328
    Record name Pyridine, 2-(2-(dimethylamino)ethyl)-
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    Molecular Weight

    150.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(2-Dimethylaminoethyl)pyridine

    CAS RN

    6304-27-4
    Record name N,N-Dimethyl-2-pyridineethanamine
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    Record name Pyridine, 2-(2-(dimethylamino)ethyl)-
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    Record name Pyridine, 2-(2-(dimethylamino)ethyl)-
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    Record name N,N-dimethylpyridine-2-ethylamine
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    Record name 2-(2-Dimethylaminoethyl)pyridine
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    Synthesis routes and methods

    Procedure details

    1.0 gm. of cobaltocene (0.005 mole) and 71.5 gm. of β-dimethylaminopropionitrile (0.7 mole) was saturated with 12 atm. of acetylene at 20° C. (as in Example 13) and heated to 170° C. The admixture was stirred for another hour at a constant acetylene pressure of 12 atm. after a pressure drop to 11 atm. Upon distillative processing of the reaction product, 4.4 gm. of benzol, 5 gm. of β-dimethylaminoproprionitrile and 80.1 gm. of 2-(β-dimethylaminoethyl)-pyridine were obtained. This corresponded to a conversion of 93.0 percent of β-dimethylaminopropionitrile and a yield of 72.7 percent of 99.4 percent 2-(β-dimethylaminoethyl)-pyridine.
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    0.7 mol
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    75
    Citations
    DL Lewis, DJ Hodgson - Inorganic Chemistry, 1973 - ACS Publications
    The crystal and molecular structure of dinitrato [2-(2-dimethylaminoethyl) pyridine] copper (II), Cu (DMAEP)(N03) 2, has been determined from three-dimensional counter X-ray data. …
    Number of citations: 14 pubs.acs.org
    DL Lewis, KT McGregor, WE Hatfield… - Inorganic …, 1974 - ACS Publications
    (3-Di-M-hydroxo-bis [2-(2-dimethylaminoethyl) pyridine] dicopper (II) perchlorate,[Cu (C, N2H14) 0H] 2 (C104) 2, has been prepared by the reaction of copper (II) perchlorate …
    Number of citations: 85 pubs.acs.org
    DL Lewis, WE Hatfield, DJ Hodgson - Inorganic Chemistry, 1974 - ACS Publications
    The crystal structure of a-di-M-hydroxo-bis [2-(2-dimethylaminoethyl) pyridine] dicopper (II) perchlorate, a-[Cu (DMAEP)-OH] 2 (C104) 2, Jias been determined from three-dimensional …
    Number of citations: 69 pubs.acs.org
    RB Wilson, JR Wasson, WE Hatfield… - Inorganic …, 1978 - ACS Publications
    The complex dichloro (2-(2-dimethylaminoethyl) pyridine) copper (II), Cu (C9Hi4N2) C12 or Cu (DMAEP) C12, has been synthesized and its crystal and molecular structure has been …
    Number of citations: 41 pubs.acs.org
    DL Lewis, DJ Hodgson - Inorganic Chemistry, 1974 - ACS Publications
    Conclusion We haveshown that Bi (dtp) 3adopts a configuration con-sistent with the VSEPR theory, a valence-bonding scheme which accounts for observed trendsin molecular architec-…
    Number of citations: 23 pubs.acs.org
    VC Copeland, DJ Hodgson - Inorganic Chemistry, 1973 - ACS Publications
    The structure has been refined by least-squares methods to a final value of the R factor (on F) of 0.029 for 2239 independent reflections having F2> 3ct (F2). The complex consists of four…
    Number of citations: 18 pubs.acs.org
    KT McGregor, DJ Hodgson, WE Hatfield - Inorganic Chemistry, 1976 - ACS Publications
    The magnetic susceptibility and electron paramagnetic resonance spectra of a-di-^-hydroxo-bis [2-(2-dimethylaminoethyl) pyridinecopper (II)] perchlorate are reported. The susceptibility …
    Number of citations: 29 pubs.acs.org
    H Konno, Y Ishii, K Sakamoto, O Ishitani - Polyhedron, 2002 - Elsevier
    A series of ruthenium(II) polypyridine complexes were synthesized with a tertiary aliphatic amine ligand, [Ru(4,4′-X 2 bpy) 2 (DMAEPy)] 2+ (1a; X=H, 2; X=CF 3 ), [Ru(tpy)(N–N)Cl] + (3a…
    Number of citations: 14 www.sciencedirect.com
    FF Blicke, JL Hughes - The Journal of Organic Chemistry, 1961 - ACS Publications
    Compounds VII-X, analogous to II-V, were prepared from 2-(l-phenyl-2-dimethylaminoethyl)-piperidine (VI) which was obtained in the following manner. Interaction of 2-benzylpyridine, …
    Number of citations: 8 pubs.acs.org
    GA van Albada, I Mutikainen, WJJ Smeets… - Inorganica chimica …, 2002 - Elsevier
    The synthesis, optical and magnetic properties and X-ray crystal structure of [Cu(2-aminopyrimidine) 2 (OH)(CF 3 SO 3 )] 2 (2-aminopyrimidine) 2 , a new dinuclear hydroxo-bridged …
    Number of citations: 38 www.sciencedirect.com

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